molecular formula C4H6O4 B13810922 2-Butenoic acid, 2,3-dihydroxy-

2-Butenoic acid, 2,3-dihydroxy-

Cat. No.: B13810922
M. Wt: 118.09 g/mol
InChI Key: ALAAEFCFIREZJW-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2,3-dihydroxy- is a carboxylic acid derivative featuring a four-carbon backbone (butenoic acid) with hydroxyl groups at positions 2 and 3. This compound is notable for its role as a metabolic intermediate in the degradation of biphenyl derivatives. For instance, it is formed during the ortho-hydroxylation of 2-hydroxybiphenyl by NADH-dependent 2-hydroxybiphenyl 3-monooxygenase, followed by meta-cleavage to yield benzoate or salicylate derivatives . Its structure (C₄H₆O₄) includes a conjugated double bond and vicinal diols, which influence its reactivity and solubility.

Properties

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

IUPAC Name

2,3-dihydroxybut-2-enoic acid

InChI

InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h5-6H,1H3,(H,7,8)

InChI Key

ALAAEFCFIREZJW-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Butenoic acid, 2,3-dihydroxy-

Tandem Catalytic Oxidation and Hydrolysis Route

One of the most studied and efficient methods for preparing 2-Butenoic acid, 2,3-dihydroxy- involves a tandem oxidation-hydrolysis process starting from crotonic acid or bioethanol derivatives. This method integrates several catalytic steps:

  • Step a: Oxidative dehydrogenation of bioethanol to acetaldehyde.
  • Step b: Aldol condensation to crotonaldehyde.
  • Step c: Oxidation to crotonic acid.
  • Step d: Epoxidation to 3-methyloxirane-2-carboxylic acid.
  • Step e: Hydrolysis of the epoxide ring to form 2,3-dihydroxybutanoic acid (2-Butenoic acid, 2,3-dihydroxy-).
Key Findings:
  • The hydrolysis of the epoxide intermediate is pH-dependent: acidic conditions (pH ~2.9) favor higher yields of 2,3-dihydroxybutanoic acid due to ring opening, whereas neutral to slightly alkaline conditions (pH ~6.4) favor epoxide accumulation and reduce dihydroxy acid formation.
  • The hydrolysis mechanism may proceed via SN1 or SN2 pathways involving protonation of the epoxide oxygen, followed by ring opening by water.
  • Under acidic conditions, yields of the dihydroxy acid can reach approximately 37% after 3 hours of reaction, with simultaneous formation of epoxide and crotonic acid detected by C13-NMR spectroscopy.
  • Increasing pH to around 6.4 shifts the product distribution to about 76% epoxide and 22% dihydroxy acid, with an overall crotonic acid conversion of 89%.

This process is industrially relevant and environmentally favorable, as it can be integrated into bioethanol valorization schemes and uses catalytic oxidation steps under mild conditions.

Oxidative Conversion of 3-Methyl-2-Butene Aldehyde

Another preparation approach involves the oxidation of 3-methyl-2-butene aldehyde to 3-methyl-2-butenoic acid, which is structurally related and can be a precursor to dihydroxy derivatives.

  • Oxidation is catalyzed by metal oxides or salts such as copper, chromium, silver, manganese, cobalt, or iron compounds.
  • The reaction is carried out under mild pressures (0–1.0 MPa, preferably 0.1–0.2 MPa) and temperatures ranging from -20 to 150 °C (preferably 20–50 °C).
  • Air or oxygen is bubbled continuously or intermittently to maintain oxidation.
  • Yields of the acid reach up to 85%, with high purity and minimal side reactions.
  • The process benefits from simple raw materials, environmental friendliness, and ease of post-reaction treatment.

While this method primarily targets 3-methyl-2-butenoic acid, it provides a foundation for further hydroxylation steps to obtain dihydroxy derivatives.

Cyanohydrin Route to Hydroxy Butenoic Acid Esters

A third method involves the cyanohydrin synthesis followed by hydrolysis and esterification to prepare DL-2-hydroxy-3-butenoic acid esters, which can be hydrolyzed to yield the free acid.

  • Starting materials: acrolein and hydrocyanic acid.
  • The reaction occurs in alcohol solvents (methanol, ethanol, or n-propyl alcohol) with catalysis by inorganic ammonium salts or organic amines.
  • The cyaniding reaction forms 2-hydroxy-3-butenenitrile.
  • Subsequent acid-catalyzed hydrolysis and esterification (using concentrated sulfuric acid or hydrogen chloride) convert the nitrile to the corresponding ester.
  • The process includes pH adjustments (1–6 for hydrolysis, then neutralization to pH 8–10 for purification).
  • The method offers short synthetic routes, operational simplicity, high purity, and good yields.
  • Variations include temperature control (-20 °C to 80 °C) and solvent recovery steps.

This route is valuable for producing esters, which are intermediates for the free dihydroxy acid.

Comparative Summary of Preparation Methods

Preparation Route Starting Materials Key Conditions Catalysts/Agents Yield & Purity Notes
Tandem Oxidation-Hydrolysis (Bioethanol) Bioethanol → Crotonic acid Mild acidic pH (2.9), 3 h, 30–40 °C Catalytic oxidation, acid for hydrolysis 37% dihydroxy acid, 76% epoxide pH-dependent selectivity; integrated process
Oxidation of 3-Methyl-2-Butene Aldehyde 3-Methyl-2-butene aldehyde 0–1 MPa O2, 20–50 °C, 8–24 h Cu, Cr, Ag, Mn, Co, Fe oxides/salts Up to 85% acid yield Environmentally friendly, high purity
Cyanohydrin Hydrolysis & Esterification Acrolein + HCN + ROH (alcohol) 20 to 80 °C, pH 1–6 (hydrolysis) Ammonium salts, sulfuric acid, HCl High purity esters, good yield Short route, ester intermediates

Research Findings and Mechanistic Insights

  • The hydrolysis of epoxides to dihydroxy acids involves protonation of the epoxide oxygen followed by nucleophilic attack by water, with SN1 or SN2 pathways possible depending on conditions.
  • The oxidation of aldehydes to acids under catalytic aerobic conditions is efficient and scalable, with metal oxide catalysts providing high selectivity and mild reaction conditions.
  • Cyanohydrin formation followed by acid-catalyzed hydrolysis is a classical route to hydroxy acids and esters, offering control over stereochemistry and functional group transformations.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2,3-dihydroxy- (9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond in the butenoic acid chain can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Acid chlorides or anhydrides are used for esterification reactions, while alkyl halides are used for etherification.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups yields diketones or carboxylic acids.

    Reduction: Reduction of the double bond results in 2,3-dihydroxybutanoic acid.

    Substitution: Esterification forms diesters, while etherification forms diether derivatives.

Scientific Research Applications

2-Butenoic acid, 2,3-dihydroxy- (9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2,3-dihydroxy- (9CI) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The double bond in the butenoic acid chain can also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

2,3-Dihydroxybutanedioic Acid (Tartaric Acid)
  • Molecular Formula : C₄H₆O₆
  • Key Features: Two additional hydroxyl groups compared to 2-butenoic acid, 2,3-dihydroxy-, forming a dihydroxy dicarboxylic acid.
  • Properties : High boiling point (173–206°C), water-soluble, and chiral, with applications in food additives (e.g., cream of tartar) and metal chelation .
  • Contrast : While both compounds have vicinal diols, tartaric acid’s dicarboxylic structure enhances its acidity and coordination chemistry.
Crotonic Acid (2-Butenoic Acid)
  • Molecular Formula : C₄H₆O₂
  • Key Features : Lacks hydroxyl groups but shares the α,β-unsaturated carboxylic acid backbone.
  • Properties : Water-soluble, vapor pressure of 0.19 mmHg at 20°C, and flash point of 88°C. Used in polymer synthesis .
  • Contrast : The absence of hydroxyl groups reduces polarity and biological activity compared to 2,3-dihydroxy derivatives.
2,3-Dihydroxy-3-methylbutanoic Acid
  • Molecular Formula : C₅H₁₀O₄
  • Key Features : Branched methyl group at position 3.
  • Properties : Involved in valine metabolism; its methyl substitution sterically hinders reactions compared to linear analogs .
(Z)-2-(Hydroxymethyl)but-2-enoic Acid
  • Molecular Formula : C₅H₈O₃
  • Key Features : Hydroxymethyl substituent at position 2.
  • Properties : Moderate hydrophilicity (TPSA: 57.5 Ų) and predicted bioactivity in enzymatic pathways .

Physicochemical Properties Comparison

Compound Molecular Formula Boiling Point (°C) Water Solubility Key Functional Groups
2-Butenoic acid, 2,3-dihydroxy- C₄H₆O₄ Not reported High (polar) α,β-unsaturated acid, vicinal diols
Tartaric acid C₄H₆O₆ 173–206 High Dicarboxylic acid, vicinal diols
Crotonic acid C₄H₆O₂ 189 High α,β-unsaturated acid
(Z)-2-(Hydroxymethyl) derivative C₅H₈O₃ Not reported Moderate Hydroxymethyl, α,β-unsaturated acid

Reactivity and Stability

  • Hydroxyl Group Effects: The vicinal diols in 2-butenoic acid, 2,3-dihydroxy- enhance its ability to form hydrogen bonds and chelate metals, unlike crotonic acid.
  • Steric Effects: Methyl branching in 2,3-dihydroxy-3-methylbutanoic acid reduces reaction rates in enzymatic processes compared to linear analogs .
  • Double Bond Position : The α,β-unsaturation in crotonic acid facilitates electrophilic additions, whereas hydroxylation in 2,3-dihydroxy derivatives shifts reactivity toward oxidation or esterification .

Q & A

Q. What are the recommended methods for synthesizing 2,3-dihydroxy-2-butenoic acid?

  • Methodological Answer : Synthesis typically involves oxidation or esterification of dihydroxyfumaric acid derivatives. For example, dimethyl esters of dihydroxyfumaric acid (CAS 133-47-1) can be hydrolyzed under controlled acidic or basic conditions to yield the free acid . Reaction conditions such as pH (4–6) and temperature (60–80°C) are critical for optimizing yields, as seen in analogous ester hydrolysis studies .
  • Key Data :
DerivativeCAS NumberMolecular FormulaReference
Dimethyl dihydroxyfumarate133-47-1C₆H₈O₆

Q. How can spectroscopic techniques characterize 2,3-dihydroxy-2-butenoic acid?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify hydroxyl and carboxyl proton signals (δ ~10–12 ppm for COOH, δ ~4–5 ppm for OH groups) .
  • IR : Detect O–H stretching (2500–3300 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) .
  • Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., m/z 150.09 for molecular ion [M-H]⁻) .

Q. What are the stability considerations for 2,3-dihydroxy-2-butenoic acid under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Store in inert atmospheres (N₂/Ar) at –20°C. Thermal gravimetric analysis (TGA) of similar α,β-unsaturated acids shows decomposition onset at ~150°C, suggesting moderate thermal stability .

Advanced Research Questions

Q. How can stereoisomeric (E/Z) forms of 2,3-dihydroxy-2-butenoic acid be resolved?

  • Methodological Answer :
  • Chromatography : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and mobile phases like hexane/isopropanol (90:10) .
  • Crystallization : Fractional crystallization from ethanol/water mixtures, leveraging differential solubility of (E) and (Z) isomers .

Q. What reaction mechanisms govern the esterification of 2,3-dihydroxy-2-butenoic acid?

  • Methodological Answer : Esterification follows acid-catalyzed nucleophilic acyl substitution. For example, methanol in H₂SO₄ (5% v/v) at reflux (65°C) yields methyl esters. Kinetic studies on similar systems show pseudo-first-order behavior with activation energies ~50 kJ/mol .

Q. How does 2,3-dihydroxy-2-butenoic acid interact with metabolic pathways in biological systems?

  • Methodological Answer : Preliminary studies on dihydroxyfumaric acid analogs suggest inhibition of α-ketoglutarate-dependent enzymes (e.g., prolyl hydroxylases). Use isotopic labeling (e.g., 13C^{13}C-tracers) to track incorporation into TCA cycle intermediates .

Data Contradiction Analysis

Resolving discrepancies in reported stability profiles of 2,3-dihydroxy-2-butenoic acid derivatives

  • Analysis :
    Conflicting thermal stability data (e.g., decomposition at 120°C vs. 150°C) may arise from purity differences or measurement techniques. Reproduce experiments using standardized TGA protocols (heating rate 10°C/min under N₂) and compare with NIST reference curves .

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